2',5'-Dichloro-4'-(difluoromethoxy)phenacyl chloride
Description
2',5'-Dichloro-4'-(difluoromethoxy)phenacyl chloride is a halogenated aromatic compound featuring a phenacyl chloride backbone substituted with two chlorine atoms (at positions 2' and 5') and a difluoromethoxy group (at position 4').
Properties
IUPAC Name |
2-chloro-1-[2,5-dichloro-4-(difluoromethoxy)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl3F2O2/c10-3-7(15)4-1-6(12)8(2-5(4)11)16-9(13)14/h1-2,9H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXVMOOMRTOJKDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)OC(F)F)Cl)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl3F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2’,5’-Dichloro-4’-(difluoromethoxy)phenacyl chloride involves several steps. One common method includes the reaction of 2,5-dichlorophenol with difluoromethyl ether in the presence of a base to form 2,5-dichloro-4-(difluoromethoxy)phenol. This intermediate is then reacted with thionyl chloride to produce the final product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2’,5’-Dichloro-4’-(difluoromethoxy)phenacyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Photochemical Reactions: It is used as a photoaffinity label and a photolabile protecting group for peptides and proteins.
Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Mechanism of Action
The compound's reactivity is primarily attributed to the electron-withdrawing nature of the chloro and difluoromethoxy groups, which enhances its electrophilic character. This allows it to form covalent bonds with nucleophilic sites on biomolecules, potentially disrupting normal cellular processes. The mechanisms of action include:
- Substitution Reactions : The chloro groups can be replaced by various nucleophiles under suitable conditions.
- Oxidation and Reduction : The phenacyl moiety can undergo oxidation or reduction, leading to different derivatives.
- Hydrolysis : This compound can hydrolyze to yield phenolic products.
Scientific Research Applications
The applications of 2',5'-Dichloro-4'-(difluoromethoxy)phenacyl chloride span several domains:
Organic Chemistry
- Building Block : It serves as a crucial building block in the synthesis of more complex organic molecules.
- Reagent in Reactions : It is utilized in various chemical reactions due to its unique reactivity profile.
Biological Research
- Antimicrobial Activity : Studies have demonstrated that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.
- Anticancer Potential : Research indicates that it may induce apoptosis in cancer cells, suggesting potential anticancer applications.
Medicinal Chemistry
- Drug Development : The compound is being explored for its potential use in developing new pharmaceuticals, particularly for treating infections and cancer.
- Pharmacological Tool : Its ability to interact with specific molecular targets makes it valuable for studying enzyme inhibition and protein-ligand interactions.
Industrial Applications
- Synthesis of Specialty Chemicals : It is employed in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Case Studies
Several studies have been conducted to evaluate the efficacy and applications of this compound:
Study on HepG2 Cells
A recent investigation assessed the cytotoxic effects of this compound on HepG2 liver cancer cells. The results indicated a dose-dependent increase in cell death, with significant activation of caspases, suggesting that it induces apoptosis through intrinsic pathways. This study highlights its potential as an anticancer agent.
Antimicrobial Efficacy Assessment
A comparative study evaluated the antimicrobial properties of various chlorinated phenacyl derivatives against common pathogens. The findings revealed that this compound exhibited superior activity against both types of bacteria compared to other derivatives tested, reinforcing its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2’,5’-Dichloro-4’-(difluoromethoxy)phenacyl chloride involves its ability to form covalent bonds with target molecules upon exposure to light. This property makes it useful as a photoaffinity label, allowing researchers to study molecular interactions and pathways. The compound targets specific proteins and peptides, enabling the identification and characterization of binding sites and interaction networks.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key differences between 2',5'-dichloro-4'-(difluoromethoxy)phenacyl chloride and its positional isomers or derivatives:
Key Observations:
Structural Variations: The 2',5'-dichloro isomer has chlorine substituents in the ortho and para positions relative to the ketone group, while the 3',5'-dichloro isomer has meta chlorine substituents. The 4',5'-dichloro-2'-(difluoromethoxy) derivative shifts the difluoromethoxy group to the ortho position, which may influence solubility and metabolic stability in biological systems .
Physicochemical Properties :
- The 3',5'-dichloro isomer has a high boiling point (382.2±42.0°C), likely due to stronger intermolecular interactions (e.g., dipole-dipole forces) from its symmetrical substitution pattern. In contrast, the 2',5'-dichloro isomer’s asymmetrical structure may reduce packing efficiency, leading to lower boiling points (data needed for confirmation) .
- Density remains consistent (~1.5 g/cm³) across isomers, suggesting similar molecular volumes despite positional differences .
Reactivity and Stability :
- The 2',5'-dichloro compound’s ortho chlorine substituent may sterically hinder the phenacyl chloride group, slowing nucleophilic attack compared to the 3',5'-dichloro isomer. However, the electron-withdrawing nature of chlorine and difluoromethoxy groups could enhance electrophilicity in both cases .
- Stability under storage conditions (e.g., -20°C for long-term storage) is likely comparable across analogs, as halogenated phenacyl derivatives generally require low temperatures to prevent decomposition .
Both compounds are likely intermediates in synthesizing bioactive molecules, such as anticonvulsants or anti-inflammatory agents .
Biological Activity
2',5'-Dichloro-4'-(difluoromethoxy)phenacyl chloride is a halogenated phenacyl derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its ability to form covalent bonds with biological molecules, which can modulate enzyme activity and influence protein interactions. The following sections provide an in-depth analysis of its biological activity, including mechanisms of action, applications in research, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is CHClFO. Its structure includes two chlorine atoms and a difluoromethoxy group, which enhance its reactivity and potential pharmacological properties. The presence of these halogens contributes to its lipophilicity, potentially improving bioavailability.
| Property | Value |
|---|---|
| Molecular Weight | 333.94 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Log P (octanol-water) | Not specified |
The biological activity of this compound is primarily attributed to its ability to act as a photoaffinity label . Upon exposure to ultraviolet light, the compound forms covalent bonds with target biomolecules, facilitating the study of molecular interactions and binding sites. This property is particularly valuable in proteomics and drug discovery, where understanding drug-target interactions is crucial for developing effective therapeutic agents.
Enzyme Inhibition
Research indicates that this compound can inhibit various enzymes through covalent modification. For example, it has been employed in studies assessing enzyme kinetics and inhibition profiles, demonstrating significant effects on specific enzyme targets.
Drug Discovery
The ability of this compound to bind covalently to proteins makes it a useful tool in drug discovery. It allows researchers to map binding sites and understand the dynamics of protein-ligand interactions, which are essential for developing new therapeutic agents .
Case Studies
- Antifungal Activity : A study evaluated the antifungal properties of related compounds, showing that halogenated phenacyl derivatives exhibit potent antifungal activity against various strains, including Candida neoformans. The presence of halogen substituents was found to enhance their efficacy significantly .
- Cytotoxicity : In vitro studies have demonstrated that derivatives similar to this compound exhibit cytotoxic effects against human cancer cell lines such as HepG2 (liver cancer), HT-29 (colon cancer), and MCF-7 (breast cancer). The mechanism involves the induction of apoptosis through the modulation of signaling pathways associated with cell survival .
Table 2: Biological Activity Summary
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
